4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride
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Overview
Description
4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride is a synthetic organic compound with the molecular formula C20H25BrClNO and a molecular weight of 410.8 g/mol . This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-benzyl-2-bromophenol with 2-(piperidin-1-yl)ethanol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The phenoxy and piperidine moieties can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiocyanate derivatives, while oxidation and reduction can modify the functional groups on the phenoxy or piperidine rings.
Scientific Research Applications
4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride is unique due to its specific substitution pattern and the presence of both phenoxy and piperidine moieties. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
4-[2-(4-benzyl-2-bromophenoxy)ethyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO.ClH/c21-19-15-18(14-17-4-2-1-3-5-17)6-7-20(19)23-13-10-16-8-11-22-12-9-16;/h1-7,15-16,22H,8-14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQAGZDSODIRHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219982-60-1 |
Source
|
Record name | Piperidine, 4-[2-[2-bromo-4-(phenylmethyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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